molecular formula C11H14FNO B8612235 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B8612235
M. Wt: 195.23 g/mol
InChI Key: CMALNROIRWHFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-fluoro-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H14FNO/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2

InChI Key

CMALNROIRWHFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-hydroxybenzaldehyde (0.42 g, 3.00 mmol) in DCM (15 mL) was added pyrrolidine (0.26 g, 3.60 mmol). After stirring for 20 min, sodium triacetoxyborohydride (0.76 g, 3.60 mmol) was added and the reaction mixture was stirred overnight. The mixture was then diluted with DCM and transferred to a separatory funnel. Water was added, basified to pH 9-10 with a 0.1 M solution of NaOH and extracted 6 times with DCM. The organic layer was dried (phase separator) and concentrated in vacuo. There was obtained 0.55 g (94%) of 31A as a solid. 1H NMR (500 MHz, CDCl3): δ 1.85 (s, 4H), 2.70 (s, 4H), 3.60 (s, 2H), 6.25 (m, 2H), 7.00 (m, 1H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.26 g
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reactant
Reaction Step One
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Quantity
15 mL
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solvent
Reaction Step One
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0.76 g
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reactant
Reaction Step Two
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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solvent
Reaction Step Six
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Yield
94%

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